3-(4-Nitrophenoxy)butyric Acid 3-(4-Nitrophenoxy)butyric Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14070779
InChI: InChI=1S/C10H11NO5/c1-7(6-10(12)13)16-9-4-2-8(3-5-9)11(14)15/h2-5,7H,6H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol

3-(4-Nitrophenoxy)butyric Acid

CAS No.:

Cat. No.: VC14070779

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Nitrophenoxy)butyric Acid -

Specification

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
IUPAC Name 3-(4-nitrophenoxy)butanoic acid
Standard InChI InChI=1S/C10H11NO5/c1-7(6-10(12)13)16-9-4-2-8(3-5-9)11(14)15/h2-5,7H,6H2,1H3,(H,12,13)
Standard InChI Key KMTHNBOSBSKQAK-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 3-(4-nitrophenoxy)butyric acid, specifies a four-carbon butyric acid chain (CH2CH2CH2COOH) with a phenoxy group substituted at the third carbon and a nitro group at the para position of the aromatic ring. Its molecular formula is C10H11NO5, identical to its positional isomers . Key structural features include:

  • Nitro group orientation: The electron-withdrawing nitro group at the 4-position of the phenyl ring influences electronic distribution, potentially affecting reactivity and intermolecular interactions .

  • Carboxylic acid functionality: The terminal carboxylic acid enables salt formation, esterification, and participation in hydrogen bonding .

Table 1: Comparative Structural Data for Nitrophenoxy Butyric Acid Isomers

Property4-(4-Nitrophenoxy)butanoic Acid 4-(3-Nitrophenoxy)butanoic Acid 3-(4-Nitrophenoxy)butyric Acid (Inferred)
Molecular FormulaC10H11NO5C10H11NO5C10H11NO5
Molecular Weight (g/mol)225.20224.19~225.20
Melting Point (°C)126–127Not reportedNot reported
Canonical SMILESO=C(O)CCCOC1=CC=C(C=C1)N+[O-]C1=CC(=CC(=C1)OCCCC(=O)O)N+[O-]CC(CC(=O)O)OC2=CC=C(C=C2)N+[O-]

Synthesis Pathways

While no direct synthesis route for 3-(4-nitrophenoxy)butyric acid is documented, analogous methods for nitrophenoxy-substituted carboxylic acids provide a framework. The patent CN1342641A outlines a multi-step process for synthesizing 4-(p-nitrophenoxy)-3-methyl-2-butenyl-ol-1, involving:

  • Chlorination: Reaction of isoprene with chlorinated lime to form chloroisoamylene alcohol.

  • Esterification: Treatment with acetic anhydride and toluenesulfonic acid to yield 4-chloroisoamylene acetate.

  • Coupling: Reaction with sodium p-nitrophenolate to introduce the nitrophenoxy group.

  • Hydrolysis: Cleavage of the acetate group to produce the final alcohol .

Adapting this approach, 3-(4-nitrophenoxy)butyric acid could theoretically be synthesized via:

  • Nucleophilic substitution: Reaction of 3-bromobutyric acid with sodium 4-nitrophenolate.

  • Ester hydrolysis: If the nitrophenoxy group is introduced as an ester, followed by alkaline hydrolysis to yield the carboxylic acid .

Physicochemical Properties

Thermal Stability

The melting point of 4-(4-nitrophenoxy)butanoic acid is reported as 126–127°C , suggesting that the 3-substituted isomer may exhibit similar thermal behavior, though steric effects could lower this value slightly.

Solubility and Reactivity

  • Solubility: Nitrophenoxy compounds typically show limited water solubility due to hydrophobic aromatic rings but dissolve in polar aprotic solvents (e.g., DMSO, acetone) .

  • Acidity: The carboxylic acid group (pKa ~4.8) deprotonates in basic media to form the conjugate base, enhancing water solubility .

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